An In-depth Technical Guide to L-Phenylalanine-cyclohexylamide: Structure, Properties, and Applications
An In-depth Technical Guide to L-Phenylalanine-cyclohexylamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine-cyclohexylamide, a derivative of the essential amino acid L-phenylalanine, is a molecule of significant interest in the fields of medicinal chemistry, neuroscience, and asymmetric synthesis. Its unique chemical architecture, characterized by the covalent linkage of a cyclohexyl moiety to the C-terminus of L-phenylalanine via an amide bond, imparts distinct physicochemical properties that influence its biological activity and utility as a synthetic tool. The enhanced lipophilicity conferred by the cyclohexyl group suggests a greater potential for crossing the blood-brain barrier, making it a compelling candidate for the development of centrally acting therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of L-Phenylalanine-cyclohexylamide, with a focus on its role in neuroscience and as a chiral auxiliary in stereoselective transformations.
Chemical Structure and Physicochemical Properties
L-Phenylalanine-cyclohexylamide, systematically named (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide, is a chiral molecule with the chemical formula C₁₅H₂₂N₂O.[2] The structure features a primary amine at the α-carbon of the phenylalanine backbone, a phenyl group as the side chain, and a cyclohexyl group attached to the amide nitrogen.
Table 1: Physicochemical Properties of L-Phenylalanine-cyclohexylamide
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | PubChem[2] |
| CAS Number | 17186-53-7 | J&K Scientific[3] |
| Molecular Formula | C₁₅H₂₂N₂O | PubChem[2] |
| Molecular Weight | 246.35 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Melting Point | 99-103 °C | Chem-Impex[1] |
| Solubility | Information not readily available. Expected to have higher solubility in organic solvents compared to L-phenylalanine due to the lipophilic cyclohexyl group. | |
| pKa | Information not readily available. The primary amine would be the main basic center. |
The presence of both a basic amino group and a relatively non-polar cyclohexyl and phenyl group gives the molecule amphiphilic character. The stereochemistry at the α-carbon, inherited from the natural L-phenylalanine precursor, is crucial for its biological recognition and its effectiveness as a chiral auxiliary.
Caption: Chemical structure of L-Phenylalanine-cyclohexylamide.
Synthesis of L-Phenylalanine-cyclohexylamide
The synthesis of L-Phenylalanine-cyclohexylamide is typically achieved through a standard peptide coupling reaction. This involves the formation of an amide bond between the carboxylic acid of an N-protected L-phenylalanine and cyclohexylamine. The choice of protecting group for the α-amino group and the coupling reagent are critical to ensure a high yield and prevent racemization.
General Synthetic Workflow
The synthesis can be conceptualized as a three-step process: protection of the amine, amide bond formation, and deprotection.
Caption: General workflow for the synthesis of L-Phenylalanine-cyclohexylamide.
Detailed Experimental Protocol (Representative)
This protocol is based on established peptide coupling methodologies.
Materials:
-
N-Boc-L-phenylalanine
-
Cyclohexylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt) (if using DCC)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Amide Coupling
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM.
-
Add cyclohexylamine (1.1 eq) to the solution.
-
If using DCC, add HOBt (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM or HBTU (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-L-phenylalanine-cyclohexylamide.
Step 2: Deprotection
-
Dissolve the purified N-Boc-L-phenylalanine-cyclohexylamide in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
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Collect the precipitate by filtration and wash with diethyl ether to yield L-Phenylalanine-cyclohexylamide as the TFA salt.
-
The free base can be obtained by neutralization with a suitable base.
Biological Activity and Potential Applications in Neuroscience
The structural similarity of L-Phenylalanine-cyclohexylamide to the endogenous amino acid L-phenylalanine, coupled with its increased lipophilicity, suggests potential interactions with biological systems, particularly within the central nervous system.[1]
Appetite Regulation
L-phenylalanine is known to act as a potent appetite suppressant.[4] It stimulates the release of anorexigenic gut hormones such as cholecystokinin (CCK) and peptide YY (PYY).[5][6] These effects are thought to be mediated, at least in part, by the calcium-sensing receptor (CaSR).[7] The cyclohexylamide modification in L-Phenylalanine-cyclohexylamide may enhance its interaction with these targets or improve its pharmacokinetic profile, potentially leading to a more potent or longer-lasting anorectic effect.
Neuromodulation and Cognitive Enhancement
L-phenylalanine serves as a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which play critical roles in mood, focus, and cognitive function.[8] By potentially increasing the brain's supply of this precursor, L-Phenylalanine-cyclohexylamide could be explored for its nootropic effects.[1] Its ability to cross the blood-brain barrier is a key factor in this potential application.[1][9]
Glutamatergic System Modulation
L-phenylalanine has been shown to modulate glutamatergic synaptic transmission, depressing both NMDA and non-NMDA receptor-mediated currents.[10] This has implications for conditions associated with glutamate excitotoxicity. The cyclohexylamide derivative could exhibit altered potency or selectivity at glutamate receptors.
Application in Asymmetric Synthesis: A Chiral Auxiliary
Beyond its potential biological activities, L-Phenylalanine-cyclohexylamide can serve as a valuable chiral auxiliary in asymmetric synthesis.[11] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.
The principle behind using L-Phenylalanine-cyclohexylamide as a chiral auxiliary lies in its C₂-symmetric nature and the steric bulk of the phenyl and cyclohexyl groups. These features can create a well-defined chiral environment around a reactive center, forcing an incoming reagent to approach from a specific face, thus leading to the preferential formation of one enantiomer of the product.
General Workflow for Asymmetric Alkylation
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
The use of amino acid-derived auxiliaries is a well-established strategy in organic synthesis. The predictable stereochemical outcome and the potential for recovery and reuse of the auxiliary make this an attractive approach for the synthesis of enantiomerically pure compounds.
Analytical Characterization
The purity and stereochemical integrity of L-Phenylalanine-cyclohexylamide are critical for its applications. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the synthesized compound, chiral HPLC is employed. A chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers is used.
-
Reverse-Phase HPLC: Purity analysis is typically performed using reverse-phase HPLC with a C18 column.
Spectroscopic methods are essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Conclusion and Future Perspectives
L-Phenylalanine-cyclohexylamide is a multifaceted molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. Its enhanced lipophilicity compared to its parent amino acid makes it a promising lead for the development of novel therapeutics targeting the central nervous system, particularly in the areas of appetite control and cognitive enhancement. Further research is warranted to elucidate its precise mechanism of action, receptor binding profiles, and in vivo efficacy.
As a chiral auxiliary, L-Phenylalanine-cyclohexylamide offers a readily accessible and potentially efficient tool for asymmetric synthesis. The development of robust protocols for its application in various stereoselective transformations would be a valuable contribution to the field of organic chemistry.
Future investigations should focus on obtaining detailed spectroscopic and crystallographic data to fully characterize the molecule, as well as comprehensive pharmacological studies to validate its therapeutic potential. The exploration of its use in the synthesis of complex, enantiomerically pure molecules will further establish its utility as a valuable synthetic building block.
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